molecular formula C10H18O5 B3051543 2-((2-Carboxybutoxy)methyl)butanoic acid CAS No. 34495-22-2

2-((2-Carboxybutoxy)methyl)butanoic acid

Cat. No.: B3051543
CAS No.: 34495-22-2
M. Wt: 218.25 g/mol
InChI Key: UEVNEMDQBCJAOQ-UHFFFAOYSA-N
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Description

2-((2-Carboxybutoxy)methyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two carboxyl groups and a butoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Carboxybutoxy)methyl)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with 2-hydroxybutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of an acid catalyst, such as sulfuric acid, and heating to promote esterification. The hydrolysis step can be carried out under basic conditions using sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Carboxybutoxy)methyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

2-((2-Carboxybutoxy)methyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Carboxybutoxy)methyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The butoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simpler carboxylic acid with a single carboxyl group.

    2-Hydroxybutanoic acid: Contains a hydroxyl group in addition to the carboxyl group.

    2-Methylbutanoic acid: A branched-chain carboxylic acid with a methyl group.

Uniqueness

2-((2-Carboxybutoxy)methyl)butanoic acid is unique due to the presence of both carboxyl and butoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

2-(2-carboxybutoxymethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-7(9(11)12)5-15-6-8(4-2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVNEMDQBCJAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC(CC)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956034
Record name 2,2'-[Oxybis(methylene)]dibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34495-22-2
Record name 2-((2-Carboxybutoxy)methyl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034495222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97244
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[Oxybis(methylene)]dibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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